molecular formula C10H12ClNO3 B5678693 ethyl 4-amino-5-chloro-2-methoxybenzoate

ethyl 4-amino-5-chloro-2-methoxybenzoate

Cat. No.: B5678693
M. Wt: 229.66 g/mol
InChI Key: ABFMKNAYGAIHHX-UHFFFAOYSA-N
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Description

Ethyl 4-amino-5-chloro-2-methoxybenzoate is an organic compound belonging to the benzoate ester family It is characterized by the presence of an amino group, a chloro substituent, and a methoxy group on the benzene ring, along with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-5-chloro-2-methoxybenzoate typically involves the esterification of 4-amino-5-chloro-2-methoxybenzoic acid. One common method includes:

    Esterification Reaction: Reacting 4-amino-5-chloro-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.

Types of Reactions:

    Substitution Reactions: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonation.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: It can be involved in coupling reactions like Suzuki-Miyaura coupling, where the chloro substituent can be replaced by various aryl or vinyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts for Coupling Reactions: Palladium catalysts, such as palladium on carbon or palladium acetate.

Major Products:

    Substitution Products: Acylated or sulfonated derivatives.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Coupling Products: Aryl or vinyl-substituted benzoates.

Scientific Research Applications

Ethyl 4-amino-5-chloro-2-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-amino-5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets, such as 5-HT4 receptors . The compound can act as an agonist or antagonist, modulating the activity of these receptors. The presence of the amino, chloro, and methoxy groups contributes to its binding affinity and selectivity for the receptor.

Comparison with Similar Compounds

    4-Amino-5-chloro-2-methoxybenzoic acid: The parent acid of the ester.

    4-Amino-5-chloro-2-methoxybenzamide: An amide derivative with similar structural features.

    Ethyl 4-amino-2-methoxybenzoate: A similar ester without the chloro substituent.

Uniqueness: Ethyl 4-amino-5-chloro-2-methoxybenzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro substituent enhances its potential for substitution reactions and receptor binding affinity compared to its non-chlorinated analogs .

Properties

IUPAC Name

ethyl 4-amino-5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-3-15-10(13)6-4-7(11)8(12)5-9(6)14-2/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFMKNAYGAIHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-amino-5-chloro-2-methoxybenzoic acid (6.6 g, 0.031 mol) in hydrogen chloride 1.25M in Ethanol (250 mL, 0.31 mol) was stirred in a pressure vessel for 6 h at 65° C. The reaction mixture was basified with sodium hydroxide 2N and extracted with methylene chloride. The organic layer was washed with water, dried and filtered. The solvent was removed under reduced pressure giving the title compound as a white solid (78%), which was used in the next step without further purification.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
78%
Customer
Q & A

Q1: How do these compounds interact with 5-HT4 receptors and what are the downstream effects?

A: Studies show that esters of ethyl 4-amino-5-chloro-2-methoxybenzoate, particularly those with modifications on the 2-position with substituted piperidineethanol moieties, exhibit high affinity for 5-HT4 receptors. [, ] These compounds predominantly act as partial agonists, meaning they activate the receptor but to a lesser extent than the endogenous ligand, serotonin. [] This activation stimulates gastrointestinal motility. For instance, in the canine duodenum and jejunum, these compounds increase spike activity, mimicking the prokinetic effect of cisapride. [] This effect is mediated through pathways involving both 5-HT4 and muscarinic receptors. []

Q2: What are the advantages of these compounds compared to existing 5-HT4 receptor modulators like cisapride?

A: While cisapride is an effective prokinetic agent, it can induce tachycardia and prolong the QT interval, potentially leading to cardiac complications. [] Notably, the studied esters of this compound, even at high doses, do not exhibit these cardiac effects in preclinical models. [] This suggests a favorable safety profile compared to cisapride. This dissociation from cardiac effects is likely attributed to their distinct mechanism of action and potentially lower affinity for other receptors involved in cardiac function. []

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